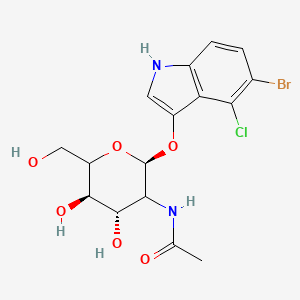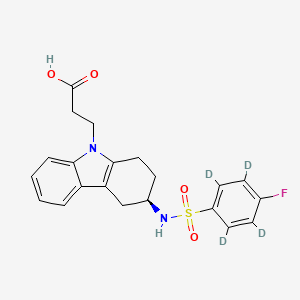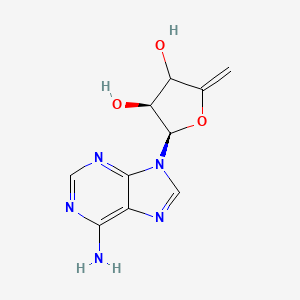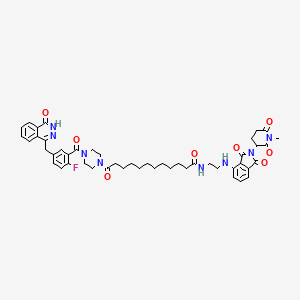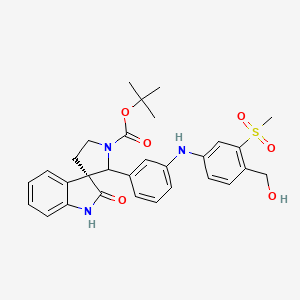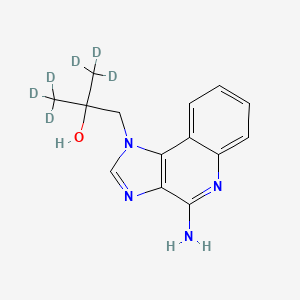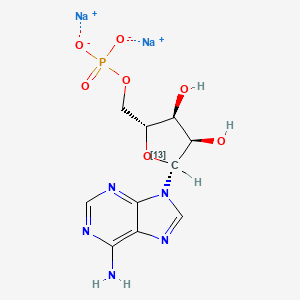
Adenosine 5'-monophosphate-13C (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5’-monophosphate-13C (disodium) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of adenosine monophosphate, where the carbon atoms are replaced with the isotope carbon-13. This labeling allows for precise tracking and analysis in various biochemical and physiological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine 5’-monophosphate-13C (disodium) involves the incorporation of carbon-13 into the adenosine monophosphate molecule. This can be achieved through chemical synthesis or enzymatic methods. The chemical synthesis typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotope .
Industrial Production Methods
Industrial production of adenosine 5’-monophosphate-13C (disodium) often involves large-scale chemical synthesis. This process requires stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production process may also involve the use of specialized equipment and reagents to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Adenosine 5’-monophosphate-13C (disodium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of adenosine 5’-monophosphate-13C (disodium) may yield adenosine diphosphate or adenosine triphosphate, while reduction may yield deoxyadenosine monophosphate .
Scientific Research Applications
Adenosine 5’-monophosphate-13C (disodium) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Used to investigate metabolic pathways and enzyme kinetics.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Used in the development of new pharmaceuticals and diagnostic tools
Mechanism of Action
Adenosine 5’-monophosphate-13C (disodium) exerts its effects by acting as a substrate for various enzymes involved in nucleotide metabolism. It is incorporated into nucleic acids and other biomolecules, allowing researchers to track its movement and transformation within biological systems. The molecular targets and pathways involved include adenosine receptors, AMP-activated protein kinase, and various nucleotide-binding proteins .
Comparison with Similar Compounds
Adenosine 5’-monophosphate-13C (disodium) is unique due to its isotopic labeling, which allows for precise tracking in research applications. Similar compounds include:
Adenosine monophosphate: The non-labeled version used in various biochemical studies.
Adenosine diphosphate: A related nucleotide involved in energy transfer.
Adenosine triphosphate: Another related nucleotide that serves as a primary energy carrier in cells
Properties
Molecular Formula |
C10H12N5Na2O7P |
|---|---|
Molecular Weight |
392.18 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(513C)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1/i10+1;; |
InChI Key |
QGXLVXZRPRRCRP-UYDZICGCSA-L |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[13C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



